molecular formula C12H19N3O2S B5518074 1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol

1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol

Cat. No.: B5518074
M. Wt: 269.37 g/mol
InChI Key: CEAQIRIJDHLQJK-UHFFFAOYSA-N
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Description

1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C12H19N3O2S and its molecular weight is 269.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.11979803 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Thiazole and Thiadiazole Derivatives

The synthesis of thiazole, thiadiazole, and thiophene derivatives involves the reaction of ethyl 2-phenylthiocarbamoyl acetate with α-halocarbonyl compounds, leading to a variety of corresponding derivatives. This methodology allows for the exploration of heterocyclic compounds with potential bioactive properties, emphasizing the versatile utility of thiadiazole derivatives in chemical synthesis (Abdel‐Latif & Bondock, 2006).

Reactivity and Molecular Organization

Research on the interaction of 1,4-diketones with thiazyl chloride (NSCl) has led to the formation of various heterocyclic compounds, highlighting the reactivity of thiadiazole derivatives in the synthesis of complex molecular structures. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and bioactive molecule development (Laaman, Meth–Cohn, & Rees, 2002).

Bioactive Compound Synthesis

The synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives showcases the potential of thiadiazole-related structures in developing compounds with bioactive properties. Such research paves the way for the creation of novel therapeutic agents by exploiting the unique chemical framework of thiadiazole derivatives (Tverdokhlebov et al., 2005).

Antibacterial Activity

The study on ultrasound-assisted synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives highlights the antibacterial potential of thiadiazole derivatives. This research demonstrates the effectiveness of certain derivatives against bacterial strains, contributing to the development of new antibacterial agents (Kerru et al., 2020).

Molecular Docking and Antitumor Activity

The synthesis and molecular docking of novel bioactive thiazolyl-thiazole derivatives as potential anticancer agents illustrate the application of thiadiazole derivatives in oncology. This work not only provides insights into the synthesis of complex molecules but also their interaction with biological targets, offering avenues for anticancer drug development (Gomha et al., 2015).

Properties

IUPAC Name

(4-ethylthiadiazol-5-yl)-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-5-8-9(18-14-13-8)10(16)15-6-11(2,3)12(4,17)7-15/h17H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAQIRIJDHLQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N2CC(C(C2)(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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